[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine
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Overview
Description
(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is a chemical compound with the molecular formula C15H13ClN2O3S. It is known for its complex structure, which includes a chlorophenyl group, a sulfanyl group, and a nitrophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine can be compared with similar compounds such as:
- (4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine : Similar structure but with an ethoxy group instead of a methoxy group.
- (4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine : Contains a hydroxy group instead of a methoxy group.
- (4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine : Features a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C15H13ClN2O3S |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
InChI Key |
GUECCVXLVWEVRO-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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